molecular formula C18H24N2O3S2 B2405363 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide CAS No. 946304-75-2

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide

Cat. No. B2405363
M. Wt: 380.52
InChI Key: DBBXVBQGNVTLCY-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, also known as MPTES, is a small molecule inhibitor that has been widely used in scientific research. MPTES is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling.

Scientific Research Applications

Morpholine Derivatives in Pharmacological Research

Morpholine derivatives like N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide are pivotal in pharmaceutical research due to their structural flexibility and pharmacophoric features. These compounds have been synthesized and explored for various biological activities. For instance, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as a KCNQ2 potassium channel opener, showcasing significant activity in a migraine model by reducing cortical spreading depressions (Wu et al., 2003). Additionally, certain morpholine derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating promising activity without significant cytotoxicity (Che et al., 2015).

Advancements in Chemical Synthesis

The compound's framework offers a versatile base for synthetic chemistry, allowing the creation of complex molecules with potential therapeutic effects. For example, a novel one-pot, three-component Wittig–SNAr approach has been developed to create analogues used as intermediates of aurora 2 kinase inhibitors. This process features rapid and efficient formation of new bonds under environmentally benign conditions (Xu et al., 2015). Additionally, morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized, showing potent antimycobacterial activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).

Structural and Biological Activity Analysis

The structural versatility of morpholine derivatives is crucial for their biological activities. For instance, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, revealing significant antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies, indicating its potential as a multi-targeted therapeutic agent (Mamatha S.V et al., 2019).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c21-25(22,13-7-16-4-2-1-3-5-16)19-14-18(17-6-12-24-15-17)20-8-10-23-11-9-20/h1-6,12,15,18-19H,7-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBXVBQGNVTLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide

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